
3-Iodo-2-propynyl butylcarbamate
Overview
Description
Chemical Identity and Properties 3-Iodo-2-propynyl butylcarbamate (IPBC; CAS 55406-53-6) is a carbamate ester and organoiodine compound with the molecular formula C₈H₁₂INO₂ and molecular weight 281.09 g/mol . It is an off-white to pale yellow solid with a melting point of 64–68°C, a boiling point of 103°C at 50.3 mmHg, and a density of 1.606 g/cm³ . IPBC exhibits low solubility in water but is soluble in organic solvents such as acetonitrile and methanol .
Mechanism of Action and Applications
IPBC functions as a broad-spectrum fungicide and preservative, inhibiting fungal growth by disrupting cellular metabolism through carbamate-mediated enzyme inhibition . It is widely used in:
- Wood preservatives: Prevents sapstain and mold in treated lumber .
- Cosmetics and personal care products: Approved at concentrations ≤0.1% in leave-on products (e.g., lotions) due to low human toxicity .
- Industrial applications: Adhesives, paints, metalworking fluids, and textiles .
Toxicity and Safety IPBC is classified as acutely toxic (oral LD₅₀ in rats: 245 mg/kg), a skin sensitizer, and hazardous to aquatic life (96-hour LC₅₀ for fish: 0.12 mg/L) . However, its low environmental persistence (soil half-life: 2.13 hours in nonsterile conditions) mitigates long-term ecological risks .
Mechanism of Action
Target of Action
3-Iodoprop-2-yn-1-yl butylcarbamate, also known as IPBC, is a member of the carbamate family of biocides . It is primarily used as an antifungal and antimicrobial agent .
Mode of Action
As a member of the carbamate family, it is likely that ipbc interferes with the normal functioning of certain enzymes, leading to the death of the fungal or microbial cells .
Biochemical Pathways
Given its antifungal and antimicrobial properties, it is likely that ipbc disrupts essential biochemical pathways in these organisms, leading to their death .
Pharmacokinetics
It is known that ipbc is a water-soluble compound , which may influence its bioavailability and distribution.
Result of Action
The primary result of IPBC’s action is the death of fungal and microbial cells, thereby preventing their growth and proliferation . This makes IPBC an effective preservative in various industries, including paints and coatings, wood preservatives, personal care, and cosmetics .
Action Environment
The efficacy and stability of IPBC can be influenced by various environmental factors. For instance, its water solubility may affect its distribution and effectiveness in different environments . Additionally, the use of IPBC is restricted in some countries due to its potential toxicity, especially acute inhalation toxicity .
Biological Activity
3-Iodo-2-propynyl butylcarbamate (IPBC) is a carbamate compound commonly utilized as a biocide and preservative, particularly in wood preservation and various industrial applications. Its biological activity encompasses a range of effects on human health and environmental organisms, as well as its metabolic pathways and potential endocrine disruption. This article synthesizes findings from diverse research sources to provide a comprehensive overview of the biological activity of IPBC.
- Chemical Name : this compound
- Molecular Formula : C₈H₁₂INO₂
- Molecular Weight : 281.09 g/mol
- CAS Number : 55406-53-6
Toxicological Profile
-
Acute Toxicity :
- IPBC exhibits moderate acute toxicity via oral routes, with observed effects at doses ranging from 20 to 30 mg/kg body weight. Histopathological changes were noted in the liver and kidneys at higher doses (30-40 mg/kg) .
- The compound is classified as a severe eye irritant and a moderate skin sensitizer, with significant irritation noted in dermal exposure studies .
- Chronic Effects :
- Metabolism :
Endocrine Disruption Potential
IPBC has been identified as an endocrine disruptor, with studies indicating its potential to interfere with hormonal functions. Reports suggest that exposure may lead to reproductive toxicity and developmental issues, particularly concerning thyroid hormone interactions . The implications of these findings are significant for both human health and ecological safety.
Case Study: Skin Penetration and Sensitization
A study conducted using human cadaver skin revealed that approximately 53% of a radiolabeled IPBC solution penetrated the skin, raising concerns about dermal exposure risks in occupational settings . Furthermore, local lymph node assays indicated that IPBC is a moderate-to-strong sensitizer, with positive responses observed in guinea pigs during sensitization tests .
Environmental Impact Assessment
IPBC's environmental risk assessment highlights its efficacy against wood-destroying fungi while also noting its low volatility, which minimizes airborne exposure risks. However, the compound's degradation products must be considered due to their potential ecological impacts .
Data Summary Table
Parameter | Findings |
---|---|
Acute Oral Toxicity | Moderate (20-40 mg/kg) |
Skin Irritation | Severe eye irritant; moderate sensitizer |
Metabolism | Rapid absorption; major metabolites via glucuronidation |
Excretion | 57.3% - 70.7% via urine |
Endocrine Disruption | Identified as an endocrine disruptor |
Environmental Persistence | Low volatility; degradation products relevant |
Scientific Research Applications
Agricultural Applications
Fungicide and Pesticide:
IPBC is extensively used as a fungicide in agricultural settings. It effectively controls various fungal pathogens that affect crops, thus enhancing yield and quality. Its application includes:
- Crop Protection: IPBC is applied to protect crops from mold and mildew, particularly in horticulture where fungal infections can significantly impact production.
- Soil Treatment: It is utilized in soil treatments to prevent fungal growth that can lead to root rot and other soil-borne diseases .
Industrial Applications
Wood Preservation:
One of the most notable applications of IPBC is in wood preservation. It helps prevent wood decay caused by fungi, making it essential for:
- Construction Materials: IPBC is used in treating wood products like beams, flooring, and furniture to extend their lifespan against decay and insect damage.
- Marine Applications: Due to its water resistance properties, IPBC is also employed in marine environments where wood is exposed to moisture .
Paints and Coatings:
IPBC serves as a preservative in paints and coatings. Its role includes:
- Preventing Mold Growth: In paints used for interior and exterior applications, IPBC inhibits mold growth, ensuring longevity and aesthetic quality.
- Adhesives and Sealants: The compound is incorporated into adhesives to enhance their durability against microbial degradation .
Environmental Applications
HVAC Systems:
IPBC is applied in heating, ventilation, and air conditioning (HVAC) systems to control mold and fungi growth within ductwork. This application is crucial for maintaining indoor air quality .
Regulatory Insights
Safety Assessments:
Regulatory bodies such as the EPA have conducted comprehensive assessments on the safety and environmental impact of IPBC. These evaluations focus on:
- Toxicological Studies: Research indicates that while IPBC has beneficial applications, there are concerns regarding its potential carcinogenic effects at high exposure levels. Long-term studies have shown increased incidences of tumors in laboratory settings .
- Environmental Risk Assessments: Evaluations have highlighted potential risks associated with its use, particularly regarding aquatic environments due to runoff from treated surfaces .
Case Studies
Thermal Degradation Studies:
Recent research has focused on the thermal degradation of IPBC to understand its stability under various conditions. A study identified seven degradation products resulting from IPBC's thermal breakdown, proposing mechanisms involving deiodination and hydroxylation processes. This research underscores the importance of understanding degradation pathways for effective application in different environments .
Efficacy Trials:
Field trials have demonstrated the effectiveness of IPBC in controlling specific fungal pathogens in crops such as tomatoes and cucumbers. These trials showed significant reductions in disease incidence when compared to untreated controls, validating its use as a reliable fungicide .
Chemical Reactions Analysis
Stage 1: Formation of Propynyl Butylcarbamate
Propargyl alcohol reacts with butyl isocyanate to form PBC :
Stage 2: Iodination of PBC
PBC undergoes electrophilic iodination using sodium iodide (NaI) and sodium hypochlorite (NaOCl) in an aqueous methanol solution :
Critical Reaction Parameters
Thermal Degradation
IPBC decomposes at elevated temperatures, forming multiple byproducts :
Degradation Products (70–150°C)
Product | Structure | Formation Mechanism |
---|---|---|
Propargyl butylcarbamate (PBC) | Deiodination | |
3-Iodoprop-2-yn-1-ol | Hydrolysis | |
Methyl N-butylcarbamate | Demethylation |
Thermal Stability Data
Temperature (°C) | Degradation Rate (%/hour) | Major Pathway |
---|---|---|
70 | 5.2 | Deiodination |
100 | 18.7 | Demethylation |
150 | 94.5 | Complete decomposition |
Hydrolysis and Aqueous Reactivity
IPBC exhibits limited water solubility but reacts under acidic/basic conditions :
Hydrolysis Pathways
- Acidic Conditions : Carbamate bond cleavage releases butylamine and CO₂ :
- Basic Conditions : Saponification forms iodide and carbonate ions .
Environmental Hydrolysis
In soil, IPBC rapidly degrades to PBC with a half-life of 2.13 hours .
Reactivity with Other Chemicals
IPBC’s carbamate and alkyne groups drive incompatibilities :
Reactive Group | Hazardous Reaction | Byproducts |
---|---|---|
Strong acids (e.g., H₂SO₄) | Exothermic decomposition | Toxic gases (e.g., HI, CO₂) |
Strong bases (e.g., NaOH) | Saponification | Iodide salts |
Oxidizing agents (e.g., H₂O₂) | Alkyne oxidation | Unstable peroxides |
Active metals (e.g., Mg) | Hydrogen gas evolution | (flammable) |
Environmental Degradation Pathways
IPBC undergoes photolysis and microbial degradation in natural settings :
- Photolysis : UV exposure cleaves the C-I bond, yielding PBC.
- Microbial Action : Soil bacteria metabolize IPBC via dehalogenation.
Half-Life in Environmental Media
Medium | Half-Life | Primary Degradate |
---|---|---|
Soil | 2.13 hours | PBC |
Water | 48 hours | 3-Iodopropynol |
Q & A
Basic Research Questions
Q. What methodologies are recommended for stabilizing IPBC against UV-induced discoloration in aqueous formulations?
IPBC is prone to photodegradation under UV light, leading to discoloration. A validated approach involves encapsulating IPBC in polymer microparticles (size: 20–1000 μm, surface area: 0.001–0.9 m²/g) composed of UV-absorbing polymers. These microparticles shield IPBC from UV wavelengths linked to degradation while avoiding solvent evaporation or emulsion formation during synthesis. This method maintains biocidal efficacy and is compatible with water-based coatings .
Q. How can researchers assess IPBC’s environmental mobility and biodegradation in soil systems?
IPBC’s soil mobility can be estimated using its organic carbon adsorption coefficient (Koc: 62–310), which classifies it as moderately to highly mobile. Aerobic degradation studies in non-sterile soil show a half-life of 2.13 hours at 22°C, with microbial activity accelerating breakdown. Sterile soil studies demonstrate slower degradation (50% remaining after 28 days), highlighting microbial dependency. Use gas chromatography-mass spectrometry (GC-MS) to track IPBC and its primary degradate, propargyl butyl carbamate .
Q. What analytical methods are suitable for quantifying IPBC and its impurities in technical-grade formulations?
High-performance liquid chromatography (HPLC) with UV detection is standard for IPBC quantification, validated for limits of detection (LOD) ≤0.1 ppm. For impurities (e.g., residual propargyl alcohol), combine GC-MS with derivatization techniques. Regulatory guidelines (e.g., EPA) require method validation for precision, accuracy, and robustness in matrices like soil, water, and biological tissues .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in IPBC’s photostability data across different formulations?
Discrepancies in photostability studies often arise from variations in polymer matrix composition or UV exposure protocols. To address this:
- Standardize light sources (e.g., xenon arc lamps simulating sunlight).
- Conduct accelerated aging tests with controlled humidity/temperature.
- Use X-ray photoelectron spectroscopy (XPS) to analyze polymer-IPBC interfacial interactions. Cross-reference degradation kinetics with microparticle surface area data to identify shielding efficiency thresholds .
Q. What advanced techniques elucidate the mechanistic pathways of IPBC’s UV degradation in treated wood?
Apply time-resolved spectroscopic methods (e.g., transient absorption spectroscopy) to track reactive intermediates (e.g., iodine radicals) during UV exposure. Pair with quantum yield calculations to quantify photolysis rates. For wood-embedded IPBC, use confocal Raman microscopy to map spatial degradation patterns and correlate with lignin interaction effects .
Q. How can computational modeling predict IPBC’s bioaccumulation potential in aquatic ecosystems?
Estimate bioconcentration factors (BCF) using the equation:
where log P (octanol-water partition coefficient) for IPBC is 2.81. Experimental BCF values (e.g., 36) align with moderate bioaccumulation risk. Refine models with molecular dynamics simulations to account for metabolic transformation in fish liver microsomes .
Q. What regulatory data gaps must be addressed for IPBC’s re-evaluation under EPA guidelines?
Current EPA assessments prioritize:
- Long-term ecotoxicology data (e.g., chronic toxicity to aquatic invertebrates).
- Field studies on IPBC leaching from treated wood into groundwater.
- Advanced fate modeling incorporating soil pH and organic matter variability. Submit data on direct photolysis quantum yields and oxidative byproducts to fulfill OECD testing requirements .
Q. Methodological Notes
Comparison with Similar Compounds
Structural Analogs and Efficacy
IPBC belongs to the iodoalkynyl carbamate family. Key analogs include:
Key Findings :
- IPBC and IBPC exhibit superior antifungal activity due to optimal alkyl chain length (butyl/propyl) enhancing membrane penetration .
- IPPC ’s shorter propyl chain reduces stability in aqueous environments, limiting its use outside marine applications .
Environmental and Toxicological Profiles
Notable Differences:
- IPBC degrades rapidly in nonsterile soil via microbial action, whereas IBPC’s persistence increases in marine environments when combined with tributyltin compounds .
- IPPC’s lower acute toxicity makes it preferable for antifouling paints, but its environmental fate remains understudied .
Regulatory Status
- IPBC : Approved by the EPA (USA) and ECHA (EU) for wood and cosmetic uses, with strict concentration limits (≤0.1% in cosmetics) .
- IBPC : Restricted under the International Maritime Organization (IMO) due to tributyltin synergism, which exacerbates aquatic toxicity .
- IPPC: Limited to non-agricultural applications under EU Biocidal Products Regulation (BPR) .
Research and Development Trends
- Stability Enhancements : Encapsulation of IPBC in polymer microparticles prevents photodegradation and discoloration, extending its shelf life in paints .
- Analytical Methods : HPLC using Newcrom R1 columns enables precise quantification of IPBC residues in environmental matrices (LOD: 20 pg/m³ in air) .
- Synergistic Formulations : IPBC combined with thiabendazole or quaternary ammonium compounds enhances antifungal spectrum while reducing required concentrations .
Preparation Methods
Traditional Synthesis Using Phosgene
The earliest method for IPBC synthesis, as described in Cosmetic Ingredient Review documents, involves a two-step process :
Formation of Propynyl Butylcarbamate
Phosgene (COCl₂) reacts with butylamine and propargyl alcohol to form propynyl butylcarbamate. This step is highly exothermic and requires controlled conditions to prevent decomposition:
While effective, phosgene’s extreme toxicity and environmental risks have driven the development of alternative methods .
Iodination with Iodine Monochloride
The intermediate propynyl butylcarbamate is iodinated using iodine monochloride (ICl), yielding IPBC:
This method achieves moderate yields but faces criticism due to hazardous reagents and the formation of undesirable isomers .
Alternative Methods Avoiding Phosgene
Sodium Bicarbonate-Mediated Synthesis
A Chinese patent (CN107963983A) outlines a phosgene-free approach using sodium bicarbonate and propyne bromide :
-
Step 1 : Reacting sodium bicarbonate (58 kg) with propyne bromide (68 kg) in nitrobenzene at 120–140°C for 36 hours yields 1-hydroxyformic acid-3-propynyl ester (88% yield).
-
Step 2 : The ester reacts with 1-butylamine in dimethoxydimethyl ether under acidic conditions, followed by sodium iodide addition to produce IPBC .
This method eliminates phosgene but requires high temperatures and extended reaction times, posing scalability challenges.
Surfactant-Assisted Aqueous Phase Iodination
Modern patents emphasize aqueous-phase synthesis with surfactants to enhance solubility and reduce byproducts.
Reaction Mechanism
Propynyl butylcarbamate is dispersed in water with a nonionic surfactant (e.g., Merpol HCS) and iodinated using sodium iodide (NaI) and sodium hypochlorite (NaClO) :
The surfactant stabilizes the reaction medium, facilitating efficient iodine transfer.
Optimized Conditions
-
Temperature : Maintained at 0–11°C during iodination to prevent isomerization .
-
pH : Adjusted to 6.6 using organic acids post-reaction to minimize decomposition .
-
Oxidizing Agent : 1.2 moles of NaClO per mole of NaI ensures complete iodination .
Parameter | Value |
---|---|
Sodium iodide | 853 kg (50% aqueous solution) |
Sodium hypochlorite | 1,780 kg (13.6% solution) |
Surfactant | 87 kg Merpol HCS |
Reaction time | 90 minutes |
Yield | 93.5% |
Purity | 98.7% |
This method achieves high purity by generating I⁺ ions in situ, reducing di-iodinated byproducts to <2% .
Optimization of Reaction Parameters
Temperature Control
Elevated temperatures (>20°C) promote iodine loss and isomerization. Ramping from 0°C to 35–40°C post-reaction improves crystallization without compromising purity .
Solvent Selection
Nitrobenzene and dimethylformamide (DMF) are effective but toxic. Recent methods prioritize water-surfactant systems for safety and cost .
Molar Ratios
A 1:1.2 molar ratio of propynyl butylcarbamate to NaI maximizes iodination efficiency while minimizing excess reagent waste .
Comparative Analysis of Synthesis Methods
Properties
IUPAC Name |
3-iodoprop-2-ynyl N-butylcarbamate | |
---|---|---|
Source | PubChem | |
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InChI |
InChI=1S/C8H12INO2/c1-2-3-6-10-8(11)12-7-4-5-9/h2-3,6-7H2,1H3,(H,10,11) | |
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InChI Key |
WYVVKGNFXHOCQV-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCNC(=O)OCC#CI | |
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Molecular Formula |
C8H12INO2 | |
Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |
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DSSTOX Substance ID |
DTXSID0028038 | |
Record name | 3-Iodo-2-propynyl-N-butylcarbamate | |
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Molecular Weight |
281.09 g/mol | |
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Physical Description |
3-iodo-2-propynyl butylcarbamate is an off-white solid., White solid with a pungent odor; [HSDB] | |
Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |
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Record name | 3-Iodo-2-propynyl butylcarbamate | |
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Solubility |
In water, 156 mg/L at 20 °C | |
Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |
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Density |
1.575 g/mL | |
Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |
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Vapor Pressure |
0.0000525 [mmHg], 5.25X10-5 mm Hg at 30 °C | |
Record name | 3-Iodo-2-propynyl butylcarbamate | |
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Color/Form |
Off-white, dull color powder, White, crystalline powder | |
CAS No. |
55406-53-6, 85045-09-6 | |
Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |
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Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7314 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
66 °C | |
Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7314 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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